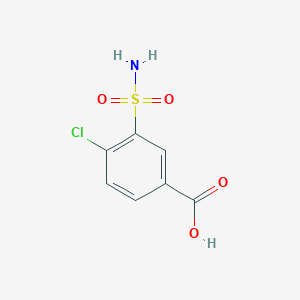

4-Chloro-3-sulfamoylbenzoic acid

Descripción

structure

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQAWINGVCDTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152881 | |

| Record name | Sulfamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-30-7 | |

| Record name | 4-Chloro-3-sulfamoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamido-3-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-(AMINOSULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45HDN52UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its chemical synonyms and identifiers, physicochemical properties, synthesis and purification protocols, and its role in biological signaling pathways.

Chemical Synonyms and Identifiers

A variety of names and identifiers are used to refer to this compound in scientific literature and chemical databases. The following table summarizes the most common synonyms and reference numbers.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 1205-30-7[1] |

| EC Number | 214-882-1[1] |

| PubChem CID | 14568[1] |

| UNII | Q45HDN52UH[1] |

| MeSH Entry Term | sulfamido-3-chlorobenzoic acid[1] |

| Alternative Names | 3-(Aminosulfonyl)-4-chlorobenzoic acid[1][2] |

| 3-Sulfamoyl-4-chlorobenzoic acid[1] | |

| 4-Chloro-3-(aminosulfonyl)benzoic acid | |

| 4-Chloro-5-sulfamoylbenzoic acid[1] | |

| Benzoic acid, 3-(aminosulfonyl)-4-chloro-[1] |

Physicochemical and Biological Data

The following table presents key quantitative data for this compound, including its physicochemical properties and biological activity.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₄S[1] |

| Molecular Weight | 235.64 g/mol [3] |

| Melting Point | 256-258 °C[3] |

| Appearance | White to off-white solid[4] |

| pKa | 3.44 ± 0.10 (Predicted)[4] |

| h-NTPDase1 Inhibition (IC₅₀) | 2.88 ± 0.13 μM (for a derivative) |

| h-NTPDase2 Inhibition (IC₅₀) | Sub-micromolar (for derivatives) |

| h-NTPDase3 Inhibition (IC₅₀) | 0.72 ± 0.11 μM (for a derivative) |

| h-NTPDase8 Inhibition (IC₅₀) | 0.28 ± 0.07 μM (for a derivative) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from p-chlorobenzoic acid.

Materials:

-

p-Chlorobenzoic acid

-

Chlorosulfonic acid

-

Concentrated ammonia water

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Ice

Procedure:

-

Chlorosulfonation: In a suitable reactor, carefully add chlorosulfonic acid. While stirring, gradually add p-chlorobenzoic acid, maintaining the temperature below 40°C.

-

After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours to complete the reaction.

-

Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and water to precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.

-

Filter the crude product and wash it with cold water to remove residual chlorosulfonic acid.

-

Amination: Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C.

-

Stir the mixture for several hours at 30°C.

-

Decolorization and Precipitation: Heat the mixture to 60°C and add activated carbon. Stir for 30 minutes to decolorize the solution.

-

Cool the mixture and filter to remove the activated carbon.

-

Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, this compound, as a white solid.

-

Purification: Filter the precipitated solid, wash with water, and dry under vacuum.[1]

Purification by Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol-water mixture.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing purity. A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient and a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5]

Signaling Pathways and Mechanisms of Action

This compound is a versatile molecule with activities related to loop diuretics and as an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).

Mechanism of Action as a Loop Diuretic Analog

As a sulfonamide derivative, this compound is structurally related to loop diuretics. These diuretics act on the thick ascending limb of the loop of Henle in the kidney. They inhibit the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), which is responsible for reabsorbing these ions from the tubular fluid. By blocking this transporter, loop diuretics increase the excretion of Na⁺, K⁺, Cl⁻, and water, leading to a potent diuretic effect.

Caption: Mechanism of action of loop diuretic analogs.

Inhibition of Purinergic Signaling via NTPDases

Extracellular nucleotides like ATP and ADP play crucial roles in cell-to-cell communication through purinergic signaling. Their signaling is terminated by ectonucleotidases, including the NTPDase family, which hydrolyze these molecules. This compound and its derivatives have been shown to inhibit NTPDases. This inhibition leads to an accumulation of extracellular ATP and ADP, prolonging their signaling effects. This mechanism is a target for therapeutic intervention in conditions such as thrombosis, inflammation, and cancer.[6]

Caption: Inhibition of NTPDase in the purinergic signaling pathway.

This guide provides foundational information for professionals working with this compound. For further details on specific applications and safety handling, consulting the primary literature and safety data sheets is recommended.

References

- 1. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Loop diuretic - Wikipedia [en.wikipedia.org]

- 4. Loop Diuretics Unique Mechanism of Action [japi.org]

- 5. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

An In-depth Technical Guide on the Solubility of 4-Chloro-3-sulfamoylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-sulfamoylbenzoic acid, a compound of significant interest in pharmaceutical development, is primarily known as a key impurity and metabolite of several diuretic drugs. Its chemical structure, featuring a carboxylic acid group, a sulfamoyl group, and a chlorine atom attached to a benzene ring, governs its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, from designing efficient synthesis and purification processes to developing analytical methods for its detection and quantification.

This technical guide provides a summary of the currently available information regarding the solubility of this compound in organic solvents. While specific quantitative solubility data is not widely available in publicly accessible literature, this document compiles the existing qualitative information and presents a general methodology for determining solubility, which can be adapted by researchers in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₄S | [1][2] |

| Molecular Weight | 235.64 g/mol | [2] |

| Melting Point | 256-258 °C | [2][3] |

| Appearance | White to Off-White Solid/Powder | [4] |

| pKa | 2.82 ± 0.10 (Predicted) | [5] |

Solubility Data

Based on an extensive review of available scientific literature and chemical databases, specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in a range of common organic solvents is not readily reported.

However, qualitative solubility information is available for structurally related compounds, which can provide some indication of the expected solubility behavior of this compound. For instance, the related compound 4-chloro-3-nitrobenzoic acid is reported to be soluble in organic solvents such as ethanol, methanol, and acetone.[6][7] Another related compound, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, is described as slightly soluble in DMSO and Methanol.[5]

Given the presence of both a polar carboxylic acid and a sulfamoyl group, it is anticipated that this compound will exhibit some degree of solubility in polar organic solvents. The acidic nature of the carboxylic acid group suggests that its solubility will be pH-dependent in aqueous and protic solvent systems.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a general experimental protocol for determining the equilibrium solubility of a compound in a given solvent. This method is widely accepted and can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the solid from the liquid phase, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method to determine the concentration of the compound.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this guide provides the available qualitative context and a robust, general experimental protocol for its determination. The provided workflow and physicochemical data will aid researchers and drug development professionals in designing appropriate experimental plans to ascertain the solubility of this compound, which is a crucial parameter for its synthesis, purification, and analytical characterization. The generation of such data would be a valuable contribution to the scientific community.

References

- 1. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1205-30-7 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | 22892-96-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sdichem.com [sdichem.com]

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-sulfamoylbenzoic acid is a key chemical entity underpinning the activity of several clinically important diuretic agents. As the major active metabolite of the antihypertensive drug tripamide, its pharmacological profile is of significant interest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its primary role as an inhibitor of the Na+-K+-2Cl- cotransporter (NKCC2) in the nephron, leading to its diuretic and natriuretic effects. Additionally, this document explores its secondary activity as a carbonic anhydrase inhibitor. Detailed experimental protocols for assessing these activities, quantitative data from related compounds, and diagrammatic representations of the relevant pathways and processes are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a sulfamoylbenzoic acid derivative that serves as a fundamental scaffold for various diuretic drugs. It is recognized as the principal metabolite of the antihypertensive agent tripamide, contributing significantly to its therapeutic effects. The diuretic and antihypertensive properties of compounds based on this structure are primarily attributed to their interaction with key ion transporters in the renal tubules, leading to alterations in electrolyte and water reabsorption.

This guide will delve into the molecular mechanisms of this compound, providing a detailed examination of its primary and secondary pharmacological targets, a summary of relevant quantitative data, and methodologies for its study.

Primary Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)

The principal mechanism of action of this compound, consistent with its classification as a loop diuretic-like compound, is the inhibition of the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.

The Role of NKCC2 in Renal Physiology

NKCC2 is a membrane transport protein that plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This process is vital for maintaining electrolyte balance and for the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.

Molecular Interaction and Consequence of Inhibition

This compound and its derivatives competitively inhibit the chloride-binding site on the NKCC2 transporter. This inhibition blocks the reabsorption of Na+, K+, and 2Cl- ions, leading to an increased concentration of these electrolytes in the tubular fluid. The osmotic pressure exerted by these ions retains water in the tubule, resulting in a potent diuretic effect (natriuresis and diuresis). The increased delivery of sodium to the distal nephron also indirectly enhances the excretion of potassium and hydrogen ions.

Quantitative Data on NKCC2 Inhibition

| Diuretic Agent | Target | pIC50 | IC50 (µM) |

| Bumetanide | NKCC2 | 6.48 | ~0.33 |

| Piretanide | NKCC2 | 5.97 | ~1.07 |

| Furosemide | NKCC2 | 5.15 | ~7.08 |

Table 1: pIC50 and IC50 values of common loop diuretics for the Na+-K+-2Cl- cotransporter (NKCC2). Data is indicative of the expected range of activity for this compound.

Experimental Protocol for Measuring NKCC2 Inhibition

A common method to assess the inhibitory activity of compounds on NKCC2 is the rubidium (86Rb+) uptake assay in cells expressing the transporter.

Objective: To determine the IC50 value of a test compound for NKCC2.

Materials:

-

HEK-293 cells stably transfected with human NKCC2.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

86RbCl (radioactive tracer).

-

Test compound (this compound).

-

Bumetanide (positive control).

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Culture HEK-293-NKCC2 cells to confluence in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate them in a buffer containing varying concentrations of the test compound or bumetanide for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Assay: Initiate the uptake by adding the assay buffer containing 86Rb+ and the respective concentrations of the test compound. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

-

Lysis and Measurement: Lyse the cells and measure the intracellular 86Rb+ concentration using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of 86Rb+ uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Derivatives of this compound have been shown to be potent inhibitors of carbonic anhydrase (CA) isozymes.[1] This suggests a potential secondary mechanism of action that could contribute to its overall pharmacological profile.

The Role of Carbonic Anhydrase in the Kidney

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the proximal convoluted tubule of the kidney, CA isozymes (primarily CA II and CA IV) are crucial for the reabsorption of sodium bicarbonate.

Consequence of Carbonic Anhydrase Inhibition

Inhibition of carbonic anhydrase in the proximal tubule leads to a decrease in the reabsorption of sodium bicarbonate, resulting in a mild diuretic effect and an increase in urinary pH (alkalinization of the urine). While this effect is generally weaker than the inhibition of NKCC2, it can contribute to the overall diuretic and natriuretic response.

Quantitative Data on Carbonic Anhydrase Inhibition

Studies on derivatives of this compound have demonstrated their inhibitory activity against various carbonic anhydrase isozymes.

| Compound Derivative | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) |

| Derivative 1 | 25.4 | 8.9 | 4.3 |

| Derivative 2 | 12.8 | 3.2 | 1.5 |

| Derivative 3 | 9.7 | 1.8 | 0.9 |

Table 2: Inhibition constants (Ki) of some this compound derivatives against human carbonic anhydrase isozymes I, II, and IV.[1] Note: Data for the parent compound is not specified in the cited literature.

Experimental Protocol for Measuring Carbonic Anhydrase Inhibition

A common method for determining the inhibition constants of CA inhibitors is the stopped-flow CO2 hydration assay.

Objective: To determine the Ki of a test compound for a specific carbonic anhydrase isozyme.

Materials:

-

Purified recombinant human carbonic anhydrase isozyme (e.g., CA II).

-

Assay buffer (e.g., HEPES or Tris buffer).

-

Phenol red (pH indicator).

-

CO2-saturated water (substrate).

-

Test compound (this compound).

-

Stopped-flow spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozyme and the test compound.

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a sufficient time to allow for binding.

-

Stopped-Flow Assay: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.

-

Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 by the enzyme causes a pH shift.

-

Data Analysis: Determine the initial rates of the reaction at different inhibitor concentrations. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation or by non-linear regression analysis of the rate data.

Structure-Activity Relationship

The diuretic activity of this compound and its derivatives is closely linked to its chemical structure. The sulfamoyl (-SO2NH2) group is essential for its interaction with the NKCC2 transporter. The chloro and carboxylic acid moieties also play crucial roles in the molecule's binding affinity and pharmacokinetic properties. Modifications to these groups can significantly alter the potency and selectivity of the compound as a diuretic.

Conclusion

This compound exerts its primary diuretic effect through the potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the excretion of sodium, chloride, and water. Furthermore, its ability to inhibit carbonic anhydrase in the proximal tubule presents a secondary mechanism that can contribute to its overall pharmacological profile. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel diuretic agents based on this important chemical scaffold. Future studies should aim to determine the specific inhibitory constants of this compound for NKCC2 to more precisely characterize its potency.

References

Biological activity of 4-Chloro-3-sulfamoylbenzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of derivatives based on the this compound scaffold. This core structure is a key component in a variety of therapeutically significant molecules, demonstrating a broad spectrum of activity that includes enzyme inhibition, anticancer properties, and antimicrobial effects. This document details the quantitative data from key studies, outlines the experimental protocols used for their determination, and visualizes the underlying mechanisms and workflows.

Carbonic Anhydrase Inhibition

Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, fluid secretion, and CO2 transport.[1][2][3] Isoforms such as CA II and IV are involved in aqueous humor secretion in the eye, making them targets for anti-glaucoma drugs.[4] Meanwhile, tumor-associated isoforms like CA IX and XII are implicated in cancer progression by regulating pH in the hypoxic tumor microenvironment.[2][5]

Data Presentation: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

The following table summarizes the inhibitory potency (Kᵢ) of selected this compound derivatives against key human CA isoforms.

| Compound ID/Description | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Lasamide (1) | 105.3 | 12.4 | 3.5 | 4.9 | [5] |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [5] |

| Derivative 11 (oxime ester) | >10000 | 2546 | 50.6 | 6.8 | [5] |

| 4-chloro-3-sulfamoyl benzenecarboxamides | Generally higher affinity for CA I than CA II | Low nanomolar affinity | - | Low nanomolar affinity | [4] |

Note: Data is compiled from multiple sources and represents a selection of derivatives. Direct comparison requires consideration of the specific assay conditions in each study.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the catalytic activity of CA isozymes by observing the pH change resulting from the CO₂ hydration reaction.[5][6]

Principle: The assay follows the proton production as CO₂ is converted to bicarbonate. A pH indicator (like phenol red) is used in a buffered solution, and the rate of color change upon addition of a CO₂-saturated solution is measured spectrophotometrically. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic rate at various inhibitor concentrations.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human CA isozymes

-

HEPES or TRIS buffer

-

pH indicator (e.g., phenol red)

-

Sodium sulfate (to maintain ionic strength)

-

CO₂-saturated water

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution containing the CA enzyme, buffer, pH indicator, and sodium sulfate.

-

Reaction Initiation: This enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated water solution in the stopped-flow instrument.

-

Data Acquisition: The instrument records the absorbance change of the pH indicator over time, reflecting the pH drop from H⁺ ion generation.

-

Rate Calculation: The initial rates of the catalytic reaction are determined from the slope of the absorbance curve.

-

Kᵢ Determination: The IC₅₀ values are calculated by plotting the enzyme activity against a range of inhibitor concentrations. These are then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant.

Visualization: Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism by which sulfonamide-based inhibitors, including this compound derivatives, interact with the active site of carbonic anhydrase.

Caption: Sulfonamide inhibitor coordinating with the zinc ion in the CA active site.

Inhibition of Human Ecto-Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain derivatives of this compound have been identified as potent and selective inhibitors of h-NTPDases. These enzymes are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Their dysregulation is linked to various pathological conditions, including thrombosis, inflammation, and cancer.[7]

Data Presentation: Inhibition of h-NTPDase Isoforms

The table below presents the half-maximal inhibitory concentrations (IC₅₀) for representative sulfamoyl benzamide derivatives against four h-NTPDase isoforms.

| Compound ID | Description | h-NTPDase1 (IC₅₀, µM) | h-NTPDase2 (IC₅₀, µM) | h-NTPDase3 (IC₅₀, µM) | h-NTPDase8 (IC₅₀, µM) | Reference |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 | [7] |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | > 50 | > 50 | > 50 | 0.28 ± 0.07 | [7] |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | Sub-micromolar | - | - | [7] |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | Sub-micromolar | - | - | [7] |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | Sub-micromolar | - | - | [7] |

Experimental Protocol: h-NTPDase Malachite Green Assay

This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP by h-NTPDases.

Principle: The amount of phosphate released is directly proportional to enzyme activity. Malachite green dye forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Materials:

-

Microplate reader

-

Recombinant h-NTPDase isoforms

-

Tris-HCl buffer (pH 7.4)

-

Calcium chloride (CaCl₂)

-

ATP (substrate)

-

Malachite green reagent

-

Test inhibitor compounds

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, CaCl₂, the test compound at various concentrations, and the h-NTPDase enzyme.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding ATP to each well. Incubate at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

-

IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC₅₀ value.[7]

Visualization: Experimental Workflow for h-NTPDase Inhibition Assay

The diagram below outlines the key steps in the malachite green-based assay for screening h-NTPDase inhibitors.

Caption: Workflow for the h-NTPDase malachite green inhibition assay.

Anticancer and Antimicrobial Activities

The this compound scaffold is also explored for its potential in developing anticancer and antimicrobial agents. The anticancer effects are often linked to the inhibition of tumor-associated carbonic anhydrases (hCA IX and XII), as previously discussed.[5] Additionally, some derivatives have shown direct cytotoxic effects on cancer cell lines and inhibitory activity against various microbial strains.[8][9]

Data Presentation: Anticancer and Antimicrobial Screening

| Compound/Derivative Class | Activity Type | Target/Strain | Result | Reference |

| This compound (CSBA) | Antibacterial | Gram-positive & Gram-negative bacteria | Reported to have activity | [8] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Antimicrobial | Gram-positive bacterial strains | Exhibited activity | [9][10] |

| 1,3-oxazole derivative | Antifungal | C. albicans | Exhibited activity | [9][10] |

| Oxime ester derivative 11 | Antiproliferative | MDA-MB-231 (breast cancer) | IC₅₀ = 18.22 µM (under hypoxia) | [5] |

| Oxime ester derivative 12 | Antiproliferative | MDA-MB-231 (breast cancer) | IC₅₀ = 113.2 µM (under hypoxia) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements (e.g., FBS)

-

96-well cell culture plates

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystals to form.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Visualization: Logic Diagram for Antimicrobial Screening

This diagram shows a simplified logical flow for the initial screening of new chemical entities for antimicrobial properties.

Caption: Logical workflow for antimicrobial compound screening.

Other Reported Activities

Beyond the primary activities detailed above, derivatives of the this compound core have been investigated for other pharmacological effects. Notably, hydrazide derivatives of this acid have been patented for their diuretic and saluretic activity , demonstrating an advantageous sodium-to-potassium excretion ratio, which is beneficial for managing hypertension.[11] This diuretic action is mechanistically related to the broader class of sulfonamide diuretics.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of potent and selective modulators of various biological targets. Its derivatives have demonstrated significant inhibitory activity against clinically relevant enzymes such as carbonic anhydrases and h-NTPDases, highlighting their potential as treatments for glaucoma, cancer, and thrombotic disorders. Furthermore, emerging evidence of their anticancer and antimicrobial properties underscores the broad therapeutic potential of this chemical class. The structure-activity relationships derived from these studies provide a robust foundation for the rational design of next-generation therapeutic agents with improved efficacy and selectivity. Further investigation into the mechanisms of action and in vivo performance is warranted to translate these promising findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unibs.it [iris.unibs.it]

- 6. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]

- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 11. CA1332739C - this compound hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents [patents.google.com]

The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-sulfamoylbenzoic acid is a key chemical intermediate and a fundamental scaffold in the discovery and development of a major class of diuretic drugs. Its structural framework is the basis for potent loop diuretics, which are essential in the management of edema associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension. This technical guide provides an in-depth exploration of the role of this compound in diuretic drug discovery, covering its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate the diuretic potential of its derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a critical first step in the production of many loop diuretics. The general synthetic route involves the chlorosulfonation of 4-chlorobenzoic acid, followed by amination.

General Synthesis of this compound

A common method for the synthesis of this compound begins with 4-chlorobenzoic acid. This starting material is treated with chlorosulfonic acid, leading to the introduction of a chlorosulfonyl group onto the benzene ring, yielding 4-chloro-3-chlorosulfonylbenzoic acid. Subsequent reaction with ammonia replaces the chlorine of the chlorosulfonyl group with an amino group, forming the desired this compound.[1][2][3]

Synthesis of Furosemide and Bumetanide

This compound serves as a crucial precursor in the synthesis of widely used loop diuretics such as furosemide and bumetanide.

-

Furosemide Synthesis: Furosemide is synthesized from 2,4-dichlorobenzoic acid. This is first converted to 5-aminosulfonyl-4,6-dichlorobenzoic acid through reaction with chlorosulfonic acid followed by ammonia. The intermediate is then reacted with furfurylamine to yield furosemide.[2]

-

Bumetanide Synthesis: The synthesis of bumetanide also starts from 4-chlorobenzoic acid. It undergoes sulfonylchlorination and nitration, followed by reaction with ammonia and then sodium phenolate. A subsequent reduction of the nitro group and reaction with butyl alcohol yields bumetanide.[4]

Mechanism of Action

Diuretics derived from the this compound scaffold, primarily the loop diuretics, exert their effects by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[4][5][6]

By blocking the NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increase in the concentration of these ions in the tubular fluid, which in turn osmotically retains water, leading to increased urine output (diuresis).[7][8] The inhibition of NKCC2 also diminishes the hypertonicity of the renal medulla, further contributing to the diuretic effect by reducing water reabsorption from the collecting duct.[5]

Some sulfonamide-based diuretics, including those derived from this compound, also exhibit inhibitory activity against carbonic anhydrase.[9][10] While this is the primary mechanism for another class of diuretics (carbonic anhydrase inhibitors), this secondary action can contribute to the overall diuretic and electrolyte excretion profile of loop diuretics.

Mechanism of action of loop diuretics.

Structure-Activity Relationships (SAR)

The diuretic potency and pharmacological profile of compounds derived from this compound are highly dependent on the nature and position of substituents on the aromatic ring.

Key SAR observations for furosemide and its analogs include:

-

Carboxylic Acid Group: The free carboxyl group is crucial for the diuretic activity of furosemide.[11]

-

Sulfonamide Group: The sulfonamide group is a common feature in many diuretics and is important for their mechanism of action.[11]

-

Substituents on the Amino Group: The nature of the substituent on the amino group can significantly influence diuretic potency. For instance, in furosemide, the furfuryl group is important for its activity.

-

Lipophilicity: The diuretic activity of furosemide congeners has been shown to have a positive correlation with their lipophilicity, as indicated by the octanol:water partition coefficient (log P).[12]

For bumetanide, the replacement of the chloro group seen in many diuretics with a phenoxy group, which is also an electron-withdrawing group, contributes to its high potency.[11]

Workflow for SAR studies of diuretic compounds.

Quantitative Data

The following tables summarize key quantitative data for furosemide and bumetanide, two prominent diuretics derived from the this compound scaffold.

Table 1: Comparative Potency and Pharmacokinetics of Furosemide and Bumetanide

| Parameter | Furosemide | Bumetanide | Reference(s) |

| Diuretic Potency Ratio | 1 | ~40 | [13] |

| Bioavailability (Oral) | ~40% | ~80% | [14] |

| Time to Peak Effect (Oral) | ~75 min | ~75 min | [14] |

| Duration of Action | 4-6 hours | 4-6 hours | [15] |

| Plasma Protein Binding | 86-91% | 86-91% | [16] |

Table 2: Effects on Urinary Excretion in Dogs (Intravenous Administration)

| Parameter | Furosemide (1.0 mg/kg) | Bumetanide (0.01 mg/kg) | Reference(s) |

| Sodium Reabsorption Decrease | 12% | 13% | [16] |

| Affinity for Kidney (relative to plasma) | Lower | 3-fold higher than furosemide | [16] |

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method for evaluating the diuretic potential of new chemical entities.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male or female Wistar albino rats (150-200 g).

Procedure:

-

Animals are fasted overnight with free access to water.

-

The rats are divided into control and test groups.

-

The animals are pre-treated with physiological saline (0.9% NaCl) at an oral dose of 15 mL/kg body weight to ensure hydration.[17]

-

The control group receives the vehicle (e.g., saline), a standard diuretic group receives a known diuretic like furosemide (e.g., 10 mg/kg), and the test groups receive the test compound at various doses.[17]

-

Immediately after administration, each rat is placed in an individual metabolic cage.[17]

-

Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and cumulatively.[17][18]

-

The concentration of sodium and potassium in the collected urine is determined using a flame photometer to assess natriuretic and kaliuretic effects.

-

The pH of the urine can also be measured.[17]

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is used to determine if a compound inhibits the carbonic anhydrase enzyme.

Objective: To measure the in vitro inhibitory activity of a test compound against carbonic anhydrase.

Principle: The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.

Procedure:

-

A reaction mixture is prepared containing Tris-sulfate buffer (pH 7.6), the test compound at various concentrations, and a known concentration of carbonic anhydrase.

-

The enzyme and inhibitor are pre-incubated.

-

The reaction is initiated by adding the substrate, p-nitrophenyl acetate.

-

The formation of p-nitrophenol is monitored spectrophotometrically at a specific wavelength.

-

The inhibitory activity is determined by comparing the rate of the reaction in the presence and absence of the inhibitor, and the IC50 value is calculated.[19]

In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay

This assay evaluates the direct inhibitory effect of a compound on the NKCC protein.

Objective: To determine the in vitro inhibitory activity of a test compound against the Na-K-Cl cotransporter.

Method 1: 86Rb Uptake Assay

-

Cells expressing the NKCC1 or NKCC2 transporter (e.g., HEK293 cells) are used.

-

The cells are pre-incubated in an isosmotic saline solution containing ouabain (to inhibit the Na+/K+-ATPase) with and without the test compound.

-

The uptake is initiated by adding a solution containing 86Rb (a tracer for K+) and the test compound.

-

After a defined incubation period, the uptake is stopped, and the cells are washed to remove extracellular 86Rb.

-

The intracellular 86Rb is quantified by scintillation counting.

-

The difference in 86Rb uptake in the presence and absence of a known NKCC inhibitor (like bumetanide) represents the NKCC-mediated transport, and the inhibitory effect of the test compound is calculated.[20]

Method 2: Fluorescence-based Thallium Flux Assay

-

Cells expressing the NKCC transporter are loaded with a thallium-sensitive fluorescent dye.

-

The cells are then exposed to a solution containing thallium, which enters the cell via the NKCC transporter (as a K+ surrogate).

-

The influx of thallium leads to an increase in fluorescence.

-

The assay is performed in the presence and absence of the test compound to determine its inhibitory effect on thallium influx.[20][21]

Experimental workflow for evaluating diuretic compounds.

Conclusion

This compound is a cornerstone in the field of diuretic drug discovery. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, leading to the development of highly potent and clinically valuable loop diuretics. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the structure-activity relationships governing their diuretic effects is crucial for the rational design of new and improved diuretic agents. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds. Continued research centered around this important scaffold holds the promise of developing next-generation diuretics with enhanced efficacy, selectivity, and safety profiles.

References

- 1. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]

- 4. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loop diuretic - Wikipedia [en.wikipedia.org]

- 6. Loop Diuretics Unique Mechanism of Action [japi.org]

- 7. CV Pharmacology | Diuretics [cvpharmacology.com]

- 8. ClinPGx [clinpgx.org]

- 9. STUDIES ON A NEW ORAL DIURETIC: 4-CHLORO-3-SULFAMYLBENZOIC ACID 2,2-DIMETHYLHYDRAZIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Radiocompetitive assay of sulfamido-3-chloro-4-benzoic acid with carbonic anhydrase as binding reagent (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furosemide, bumetanide, and ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-3-sulfamoylbenzoic acid, a sulfonamide derivative, presents a compelling case for investigation into its potential antimicrobial applications. While direct, comprehensive studies on its intrinsic antimicrobial activity are not extensively documented in publicly accessible literature, its structural classification as a sulfonamide provides a strong theoretical foundation for such properties. The sulfonamide class of drugs represents one of the first and most important groups of synthetic antimicrobial agents, functioning through the inhibition of folic acid synthesis, a pathway essential for microbial growth. This technical guide synthesizes the available, albeit indirect, evidence for the antimicrobial potential of this compound, drawing from data on its derivatives and the well-established mechanisms of the broader sulfonamide family. This document aims to provide a framework for future research and development in this area by presenting relevant quantitative data from related compounds, outlining detailed experimental protocols for antimicrobial evaluation, and visualizing key pathways and workflows.

Introduction to this compound

This compound (CSBA) is a chemical compound with the molecular formula C₇H₆ClNO₄S.[1][2][3] It is structurally characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a sulfamoyl group at the 3-position. While it is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly diuretics and carbonic anhydrase inhibitors, there are indications of its potential as an antimicrobial agent.[2] Some literature suggests that CSBA has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although primary quantitative data remains elusive in prominent databases.

The Sulfonamide Antimicrobial Mechanism of Action

The antimicrobial activity of sulfonamides is well-characterized. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its absence halts bacterial growth and replication, leading to a bacteriostatic effect.[4] This mechanism is selective for microorganisms as humans obtain folic acid from their diet and do not possess the DHPS enzyme.

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of sulfonamides.

Caption: Folic acid synthesis pathway and the site of sulfonamide inhibition.

Antimicrobial Activity of Structurally Related Compounds

While specific quantitative data for this compound is sparse, studies on its derivatives and other sulfonamides provide valuable insights into its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several sulfonamide derivatives against various bacterial strains.

Table 1: Antibacterial Activity of N-substituted-4-methyl-benzenesulfonamide Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32[5] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64[5] |

| N-(2-Hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 128[5] |

Table 2: Antibacterial Activity of N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| Derivative 1d | Escherichia coli | 2 - 16[6] |

| Derivative 2d | Streptococcus faecalis | 2 - 16[6] |

| Derivative 3s | Staphylococcus aureus (MSSA) | 2 - 16[6] |

| Derivative 4b | Staphylococcus aureus (MRSA) | 2 - 16[6] |

| Derivative 4k | Candida albicans | 8 - 16[6] |

| Derivative 4k | Aspergillus niger | 8 - 16[6] |

These data suggest that modifications to the core sulfonamide structure can yield compounds with potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups, such as nitro and chloro substituents, appears to be a common feature in many active sulfonamide derivatives.[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10] A common method for determining MIC is the broth microdilution method.

Experimental Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

-

Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microbial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of test concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (wells with inoculum and broth but no compound) and a negative control (wells with broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

Detailed Protocol:

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and allow them to solidify.

-

Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the this compound solution.

-

Placement: Place the impregnated disks onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Structure-Activity Relationship (SAR) and Future Directions

The antimicrobial efficacy of sulfonamides is known to be influenced by the nature of the substituents on the benzene ring and the sulfamoyl group.[11] For this compound, several avenues for structural modification could be explored to enhance its antimicrobial properties:

-

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides could alter the compound's lipophilicity and cell permeability, potentially improving its activity.

-

Substitution on the Sulfamoyl Nitrogen: Introducing different substituents on the nitrogen atom of the sulfamoyl group is a common strategy in sulfonamide drug design and could lead to derivatives with enhanced potency and altered microbial spectrum.

-

Alteration of the Chlorine Position: Investigating the effect of moving the chlorine atom to other positions on the benzene ring could provide insights into the steric and electronic requirements for optimal activity.

The following diagram outlines a logical relationship for a research program aimed at developing antimicrobial agents based on the this compound scaffold.

References

- 1. This compound | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-3-sulfamoylbenzoic acid from p-chlorobenzoic acid

Application Notes: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

Introduction

This compound is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various diuretic and antihypertensive drugs.[1] Its applications include the preparation of medications such as bumetanide and indapamide.[1] The synthesis route from p-chlorobenzoic acid is a well-established two-step process involving chlorosulfonation followed by amination. This document provides detailed protocols and a summary of reaction conditions for researchers and professionals in drug development and chemical synthesis.

Reaction Pathway

The overall synthesis transforms p-chlorobenzoic acid into the target compound through an electrophilic aromatic substitution followed by a nucleophilic substitution. The first step introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, which is then converted to a sulfamoyl group (-SO₂NH₂) in the second step.

Figure 1: Synthesis pathway from p-chlorobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

This procedure details the chlorosulfonation of p-chlorobenzoic acid using chlorosulfonic acid.

Materials:

-

p-Chlorobenzoic acid

-

Chlorosulfonic acid

-

Sulfonating agent/catalyst (optional, can improve yield)[1]

-

Ice-water mixture

-

Ether (for extraction, optional)[2]

-

Calcium chloride (for drying, optional)[2]

Equipment:

-

Four-port reactor or round-bottom flask (250 ml)

-

Heating mantle with temperature controller

-

Stirrer

-

Dropping funnel

-

Condenser

-

Buchner funnel and filtration apparatus

-

Vacuum oven or desiccator

Procedure:

-

Set up the reactor with a stirrer, condenser, and dropping funnel.

-

Carefully add chlorosulfonic acid (e.g., 37.18 ml) to the reactor.[1] The reaction can be initiated at a controlled temperature, for instance, 24°C.[1]

-

Slowly add p-chlorobenzoic acid (e.g., 12.50 g) portion-wise over approximately 1 hour, maintaining the temperature at around 40°C.[1]

-

After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 4-6 hours.[1][2]

-

Upon completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a crushed ice-water mixture to decompose the excess chlorosulfonic acid and precipitate the product.[2][3]

-

Collect the precipitated white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, by filtration.[2]

-

Wash the solid thoroughly with cold water to remove any remaining acid.[2]

-

Dry the product under vacuum to obtain the pure intermediate.[1]

Protocol 2: Synthesis of this compound

This procedure describes the amination of the intermediate product to yield the final compound.

Materials:

-

4-Chloro-3-(chlorosulfonyl)benzoic acid

-

Concentrated ammonia water (e.g., 30 ml)[1] or liquid ammonia[3]

-

Activated carbon (for decolorization)[1]

-

Hydrochloric acid (HCl) for acidification[1]

Equipment:

-

Four-port reactor or beaker (250 ml)

-

Stirrer

-

Ice bath

-

Heating mantle

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Chill the concentrated ammonia water in the reactor to below 5°C using an ice bath.[1]

-

Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid (e.g., 17.0 g) to the cold ammonia solution while stirring vigorously, ensuring the temperature does not exceed 30°C.[1]

-

After the addition is complete, continue stirring the mixture at 30°C for 3 hours.[1]

-

Heat the mixture to 60°C and add a small amount of activated carbon (e.g., 0.5 g) for decolorization. Stir for 30 minutes.[1]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate and carefully acidify it with hydrochloric acid to a pH of 2.[1] A white solid will precipitate.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with water and dry it to obtain the final product.[1]

Data Summary

The following table summarizes the quantitative data from an optimized synthesis process.[1]

| Step | Reactants & Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Chlorosulfonation | p-chlorobenzoic acid : chlorosulfonic acid = 1 : 6.0 | 130 | 4 | 92.63 | 97.78 |

| 2. Amination | 4-chloro-3-(chlorosulfonyl)benzoic acid : Ammonia | 30 - 60 | 3 | High | N/A |

Note: The yield for the amination step is typically high but may vary based on the specific work-up and purification procedures.

References

- 1. Page loading... [guidechem.com]

- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 3. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-Chloro-3-sulfamoylbenzoic acid, a key metabolite and impurity in diuretic drugs. Understanding its fragmentation behavior is crucial for accurate identification and quantification in complex matrices. This application note outlines the fragmentation pathways in both positive and negative electrospray ionization (ESI) modes and provides a comprehensive protocol for its analysis using a high-resolution mass spectrometer.

Introduction

This compound is a molecule of significant interest in the pharmaceutical industry, primarily as a metabolite and potential impurity of various diuretic medications. Its chemical structure, containing a carboxylic acid, a sulfonamide group, and a chlorine atom, leads to a distinct and predictable fragmentation pattern in mass spectrometry. This document details the characteristic fragment ions observed in tandem mass spectrometry (MS/MS) experiments, providing a valuable resource for method development and structural confirmation.

Fragmentation Pattern Analysis

The fragmentation of this compound was analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes. The resulting quantitative data, including the mass-to-charge ratio (m/z) of precursor and major fragment ions, are summarized below.

Quantitative Fragmentation Data

| Ionization Mode | Precursor Ion | Precursor m/z | Major Fragment Ions m/z | Proposed Neutral Loss |

| Positive ESI | [M+H]⁺ | 235.9779 | 218.9, 217.9, 219.9 | H₂O, NH₃, H₂O + NH₃ |

| Negative ESI | [M-H]⁻ | 233.9633 | 189.9, 196.9, 168.9 | CO₂, SO₂, SO₂ + H₂O |

Table 1: Summary of major fragment ions of this compound observed in positive and negative ESI-MS/MS.

Proposed Fragmentation Pathways

The observed fragment ions can be rationalized through logical fragmentation pathways initiated by the ionization process.

Positive Ion Mode ([M+H]⁺) Fragmentation:

In positive ion mode, protonation can occur on the carboxylic acid, the sulfonamide group, or the aromatic ring. The primary fragmentation events involve the loss of small neutral molecules.

Negative Ion Mode ([M-H]⁻) Fragmentation:

In negative ion mode, deprotonation occurs at the acidic carboxylic acid group. The resulting carboxylate ion is prone to decarboxylation (loss of CO₂). Subsequent fragmentation involves the characteristic loss of sulfur dioxide (SO₂) from the sulfonamide group.[1]

Experimental Protocol

This section provides a representative protocol for the analysis of this compound using Liquid Chromatography coupled with a Q Exactive Orbitrap Mass Spectrometer.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1 µg/mL).

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be further diluted before injection.

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Mass Spectrometer: Q Exactive Orbitrap Mass Spectrometer or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

ESI Source Parameters:

-

Spray Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Capillary Temperature: 320 °C.

-

Sheath Gas Flow Rate: 35 (arbitrary units).

-

Aux Gas Flow Rate: 10 (arbitrary units).

-

-

Mass Analyzer Settings:

-

Full Scan (MS1):

-

Resolution: 70,000.

-

Scan Range: m/z 100-500.

-

AGC Target: 1e6.

-

Maximum IT: 100 ms.

-

-

Tandem MS (MS/MS):

-

Resolution: 17,500.

-

Isolation Window: 2.0 m/z.

-

Collision Energy (HCD): Stepped collision energy (e.g., 15, 30, 45 eV) to observe a range of fragments.

-

AGC Target: 1e5.

-

Maximum IT: 50 ms.

-

-

Conclusion

The fragmentation pattern of this compound is characterized by predictable losses of small neutral molecules, which are dependent on the ionization mode. In positive ESI mode, losses of water and ammonia are predominant. In negative ESI mode, the fragmentation is initiated by decarboxylation, followed by the loss of sulfur dioxide. The provided experimental protocol offers a robust starting point for the sensitive and selective analysis of this compound in various sample matrices, which is essential for its role in pharmaceutical development and quality control.

References

Application Notes and Protocols for the Synthesis of Furosemide from 4-Chloro-3-sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the potent loop diuretic, Furosemide. The primary synthetic route described herein utilizes a substituted 4-chloro-sulfamoylbenzoic acid as the starting material, which undergoes condensation with 2-aminomethylfuran (furfurylamine). This document outlines the necessary reagents, reaction conditions, purification methods, and analytical characterization to yield high-purity Furosemide.

Introduction

Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is a widely prescribed diuretic for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1] Its mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[2][3][4] The synthesis of Furosemide is a critical process in its pharmaceutical production, requiring robust and well-defined protocols to ensure high yield and purity.

The most common and industrially viable synthetic strategies for Furosemide involve the reaction of a di-substituted benzoic acid derivative with furfurylamine. While various starting materials can be employed, a frequently utilized precursor is 2,4-dichloro-5-sulfamoylbenzoic acid. This document details a comprehensive protocol for this synthesis, along with methods for purification and analysis of the final product.

Data Presentation

Table 1: Summary of Reaction Conditions for Furosemide Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 2,4-dichloro-5-sulfamoylbenzoic acid | 2-amino-4-chloro-5-sulfamoylbenzoic acid | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid |

| Solvent | N,N-Dimethylformamide (DMF) | Ethylene glycol | Triethylamine |

| Reagent | 2-chloromethylfuran | 2-chloromethylfuran | Furans-2-base-methyl-4-methanesulfonate ester |

| Catalyst/Base | Sodium bicarbonate | Cupric iodide | Potassium Bromide |

| Temperature | 120-130 °C | 160 °C | 120 °C |

| Reaction Time | 3 - 5 hours | 24 hours | 24 hours |

| Reported Yield | ~65% | 81.4% | 93.4% |

| Reference | [5] | [6] | [6] |

Table 2: Purification and Purity Data for Synthesized Furosemide